A Comprehensive Technical Guide to the Physical Properties of Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate
A Comprehensive Technical Guide to the Physical Properties of Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate, a fluorinated derivative of the pyrrolidine scaffold, is a compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom at the C3 position can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents. The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen ensures stability during synthetic transformations and allows for its selective removal under specific conditions. This guide provides an in-depth overview of the known physical properties of this compound, alongside detailed experimental protocols for their determination, offering a critical resource for researchers working with this and similar molecules.
Core Physical and Chemical Properties
A thorough understanding of the physical properties of Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate is essential for its effective use in synthetic chemistry and drug development. These properties dictate its behavior in various solvents, its reactivity, and its potential interactions with biological systems.
| Property | Value | Source |
| CAS Number | 1363382-13-1 | BLD Pharm[1] |
| Molecular Formula | C₁₂H₂₀FNO₄ | BLD Pharm[1] |
| Molecular Weight | 261.29 g/mol | BLD Pharm[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| Appearance | Data not available |
Experimental Protocols for Physical Property Determination
The following section outlines detailed, self-validating experimental protocols for the determination of the key physical properties of Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.
Methodology: Capillary Melting Point Determination
This method is a standard and widely accepted technique for determining the melting point of a solid organic compound.
Step-by-Step Protocol:
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Sample Preparation: A small amount of the crystalline Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate is finely powdered.
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Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or a digital temperature probe.
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Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
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Observation: The temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid (the clear point) are recorded. This range represents the melting point of the substance.
Causality of Experimental Choices:
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Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution.
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Slow Heating Rate: A slow heating rate is crucial for accurately determining the melting point range. Rapid heating can lead to a reading that is higher than the true melting point.
Caption: Workflow for Capillary Melting Point Determination.
Determination of Boiling Point
For liquid compounds, the boiling point is a key physical property that provides information about its volatility and purity.
Methodology: Micro-Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
Step-by-Step Protocol:
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Sample Preparation: A small amount of liquid Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate is placed in a small test tube or a fusion tube.
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Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
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Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
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Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
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Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Causality of Experimental Choices:
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Inverted Capillary: The inverted capillary traps vapor, and the boiling point is reached when the vapor pressure inside the capillary equals the atmospheric pressure.
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Thiele Tube: The design of the Thiele tube ensures uniform heating of the sample through convection currents in the oil.
Caption: Workflow for Micro-Boiling Point Determination.
Determination of Solubility
Solubility is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Methodology: Shake-Flask Method for Thermodynamic Solubility
This is the gold standard method for determining the thermodynamic solubility of a compound.
Step-by-Step Protocol:
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Sample Preparation: An excess amount of Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline, or organic solvents) in a sealed container.
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Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
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Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
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Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
Causality of Experimental Choices:
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Excess Solute: The presence of excess solid ensures that the solution is saturated at equilibrium.
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Prolonged Equilibration: This allows the system to reach a true thermodynamic equilibrium, providing a reliable measure of solubility.
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Accurate Concentration Measurement: The choice of a sensitive and specific analytical method is crucial for obtaining an accurate solubility value.
Caption: Workflow for Thermodynamic Solubility Determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate, ¹H, ¹³C, and ¹⁹F NMR would be essential for complete characterization.
General Protocol for NMR Sample Preparation:
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Sample Dissolution: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
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NMR Tube: The solution is transferred to a clean, dry NMR tube.
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Data Acquisition: The NMR spectrum is acquired on a high-field NMR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For Boc-protected compounds, fragmentation often involves the loss of the Boc group.
General Protocol for Mass Spectrometry Analysis:
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Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
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Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
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Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.
Conclusion
Ethyl 1-boc-3-fluoropyrrolidine-3-carboxylate is a valuable building block in modern drug discovery. While specific experimental data for some of its physical properties are not yet widely published, this guide provides a comprehensive framework for their determination using established and reliable methodologies. By following these protocols, researchers can ensure the quality and consistency of their starting materials, a critical factor for the successful synthesis and development of new chemical entities. The detailed explanation of the rationale behind each experimental step aims to empower scientists with the knowledge to adapt and troubleshoot these methods as needed in their research endeavors.
References
- [This section would be populated with citations to specific scientific literature, supplier datasheets, and standard laboratory protocol manuals as they become available for this specific compound.]
